2-(2-Phenylethyl)pyrrolidine 2-(2-Phenylethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 106366-30-7
VCID: VC20818531
InChI: InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2
SMILES: C1CC(NC1)CCC2=CC=CC=C2
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

2-(2-Phenylethyl)pyrrolidine

CAS No.: 106366-30-7

Cat. No.: VC20818531

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Phenylethyl)pyrrolidine - 106366-30-7

Specification

CAS No. 106366-30-7
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 2-(2-phenylethyl)pyrrolidine
Standard InChI InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2
Standard InChI Key COZIXZLDDAZRGK-UHFFFAOYSA-N
SMILES C1CC(NC1)CCC2=CC=CC=C2
Canonical SMILES C1CC(NC1)CCC2=CC=CC=C2

Introduction

2-(2-Phenylethyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a phenethyl group. Its structural versatility makes it valuable in pharmaceutical development, materials science, and biochemical research. Below is a structured analysis of its properties, applications, and recent scientific insights.

Key Applications

Pharmaceutical Development

  • Neurological drug synthesis: Serves as a precursor for NMDA receptor antagonists and stimulants like α-PPP (α-pyrrolidinopropiophenone) .

  • Enzyme inhibition: Derivatives exhibit inhibitory activity against aldose reductase (ALR2) and N-acylethanolamine acid amidase (NAAA), relevant for diabetic retinopathy and inflammation treatment .

Neuroscience Research

  • Used to study neurotransmitter modulation, particularly dopamine and serotonin pathways, aiding mental health disorder research .

Material Science

  • Enhances polymer structural stability due to its rigid pyrrolidine core .

Biochemical Studies

  • Investigates enzyme-substrate interactions in metabolic pathways, such as oxidative stress responses .

Notable Research Findings

Anticancer Activity

Pyrrolidine derivatives demonstrate potent cytotoxicity:

CompoundCell Line (IC₅₀, μg/mL)Reference
43aHepG2: 0.85 ± 0.20
43bHepG2: 0.80 ± 0.10
CisplatinHepG2: 9.00 ± 0.76

Anti-Inflammatory Effects

  • Compound 31 (IC₅₀: 1.5 ± 0.22 μM) showed selective inhibition of NAAA, reducing inflammation in acute lung injury models .

Isomer-Specific Bioactivity

  • Fluorinated isomers (e.g., 2-F-DPPy) exhibit dissociative effects via NMDA receptor antagonism, highlighting the impact of substituent positioning .

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